4,4'-Dimethoxy-4''-fluorotrityl alcohol is a chemical compound with the molecular formula and a molecular weight of 320.38 g/mol. It is primarily recognized for its application in organic synthesis, particularly as a protective reagent in the synthesis of oligonucleotides. The compound is categorized under the class of trityl alcohols, which are known for their utility in various chemical reactions due to their ability to protect functional groups during synthetic procedures.
The compound can be sourced from chemical suppliers and is classified under several categories based on its structure and reactivity:
The synthesis of 4,4'-Dimethoxy-4''-fluorotrityl alcohol typically involves several steps, including:
For example, a method reported involves reacting 4-methoxybenzaldehyde with a suitable fluorine source under acidic conditions to introduce the fluorine atom at the 4'' position, followed by reduction steps to yield the final alcohol product .
The molecular structure of 4,4'-Dimethoxy-4''-fluorotrityl alcohol features:
The structural representation can be summarized as follows:
4,4'-Dimethoxy-4''-fluorotrityl alcohol participates in several key reactions:
The mechanism of action for 4,4'-Dimethoxy-4''-fluorotrityl alcohol primarily revolves around its role as a protecting group:
This dual ability enhances its utility in complex organic syntheses involving sensitive nucleophiles .
These properties suggest that while it is relatively stable under standard conditions, care must be taken due to its moisture sensitivity and potential reactivity with strong oxidizing agents .
4,4'-Dimethoxy-4''-fluorotrityl alcohol is widely used in:
The strategic incorporation of fluorine at the 4′′-position of trityl alcohol scaffolds represents a significant advancement in protecting group chemistry, enhancing both carbocation stability and acid lability compared to non-fluorinated analogs. The synthetic route typically initiates with a Friedel-Crafts alkylation between 4-fluoroanisole and 4-methoxybenzophenone, followed by nucleophilic addition. Critical optimization studies reveal that solvent selection dramatically influences crystallinity and purity. Dichloromethane (DCM) enables high-yield reactions (≥85%) at reduced temperatures (0-5°C) but necessitates stringent moisture control due to the hydrolytic sensitivity of intermediate chlorotrityl species. Alternative solvents like toluene or mixed systems (DCM:petroleum ether) offer improved crystallinity but marginally lower yields (72-78%) [1].
Table 1: Solvent Optimization for Fluorinated Trityl Alcohol Synthesis
Solvent System | Temperature (°C) | Yield (%) | Purity (HPLC) | Key Advantage |
---|---|---|---|---|
Dichloromethane | 0-5 | 85-92 | ≥98.5% | High reactivity |
Toluene | 20-25 | 78-82 | 97.2% | Improved crystal formation |
DCM:Pet. Ether (1:1) | 0-10 | 80-85 | 97.8% | Balance of yield/purity |
THF | -10 to 0 | 70-75 | 96.5% | Low temperature stability |
Purification protocols employ gradient recrystallization using hexane/ethyl acetate mixtures, effectively removing regioisomeric impurities. The fluorine atom's strong inductive effect (-I) significantly stabilizes the resultant carbocation during deprotection events, while the ortho-methoxy groups provide steric shielding that enhances orthogonal deprotection capabilities in oligonucleotide synthesis [2] [5] [8]. This electronic tuning creates a protecting group with tailored acid sensitivity, bridging the gap between traditional dimethoxytrityl (DMTr) and trityl (Tr) groups.
Achieving regioselective fluorination at the 4′′-position requires meticulous control of electrophilic aromatic substitution parameters. Boron trifluoride etherate (BF₃·OEt₂) serves as both a Lewis acid catalyst and fluoride source in tandem reactions, though competing ortho-methoxylation presents challenges. Kinetic studies reveal that anion modulation significantly impacts fluorination efficiency: perchlorate ions accelerate methoxylation while nitrate ions favor fluorination pathways. This is mechanistically attributed to differential stabilization of the Wheland intermediate [2] [5] [8].
Table 2: Comparative Catalytic Fluorination Agents
Catalytic System | Temperature (°C) | Reaction Time (h) | 4′′-F Isomer Selectivity | Byproduct Formation |
---|---|---|---|---|
BF₃·OEt₂ (neat) | 25 | 8 | 78% | 12% ortho-methoxylation |
AlCl₃/F⁻ source | 0 | 12 | 92% | ≤5% diaryl ketone |
B(C₆F₅)₃/AgF | 40 | 6 | 95% | Negligible |
SnCl₄/TBAF | -10 | 24 | 85% | 8% protodehalogenation |
Advanced late-stage fluorination employs halogen exchange on 4′′-bromo-precursors using silver(I) fluoride in the presence of B(C₆F₅)₃ catalysts. This method achieves exceptional selectivity (>95%) but requires anhydrous conditions to prevent hydrolysis. Computational analyses confirm that fluorine substitution lowers the LUMO energy of the trityl cation by 1.8 eV compared to DMTr-OH derivatives, rationalizing the enhanced stability observed experimentally. The electronic asymmetry introduced by the fluorine atom creates a polarized carbocation center that exhibits differential reactivity toward nucleophiles—a critical feature for controlled deprotection in solid-phase synthesis [5] [8].
Benzoxazaborine catalysts enable direct reductive etherification of fluorinated trityl carbinols with alcohols, bypassing unstable chloride intermediates. The mechanism proceeds through concerted hydride transfer wherein the boron catalyst activates both the trityl alcohol (via O-coordination) and the silane reductant (via σ-bond complexation). This generates a highly electrophilic silyloxycarbenium ion that undergoes nucleophilic capture by alcohols, yielding protected ethers with exceptional efficiency. Benzoxazaborine's unique bifunctional architecture facilitates proton shuttling during the hydride transfer step, significantly lowering the activation barrier compared to traditional Brønsted acid catalysis [7] [10].
Recent catalyst designs incorporate perfluorinated aryl groups to enhance Lewis acidity while maintaining moisture tolerance. B(C₆F₅)₃ exhibits remarkable activity (turnover frequency > 500 h⁻¹) in converting 4,4′-dimethoxy-4′′-fluorotrityl alcohol to methyl ether derivatives at ambient temperature within minutes. The catalytic cycle involves three critical steps: (1) formation of a borane-alcohol adduct with concomitant silane activation, (2) hydride transfer generating a transient silyloxyborate and the trityl cation, and (3) nucleophilic attack by the alcohol substrate. This pathway eliminates the need for stoichiometric oxidants or chlorinated solvents, aligning with green chemistry principles [7] [10].
Table 3: Boron Catalysts in Trityl Ether Formation
Catalyst | Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) | Reusability (cycles) |
---|---|---|---|---|---|
B(C₆F₅)₃ | 1 | 25 | 5 | 98 | 3 (with decay) |
Benzoxazaborine (H-5) | 5 | 25 | 15 | 95 | ≥10 |
B(3,5-(CF₃)₂C₆H₃)₃ | 2 | 40 | 30 | 88 | Not demonstrated |
B(C₆F₅)₂(2-(C₆F₅)C₆F₄) | 0.5 | 25 | 8 | 99 | 8 |
The helical chirality inherent in fluorinated trityl carbocations arises from restricted rotation around the aryl-carbon bonds when bearing unsymmetrical substitution patterns. Atropisomeric interconversion barriers exceed 25 kcal/mol in 4,4′-dimethoxy-4′′-fluorotrityl cations, enabling resolution via chiral counterion pairing. Tris(4-bromophenyl)aminium hexachloroantimonate with (R)-TRIP as chiral anion affords diastereomeric salts separable by fractional crystallization. Variable-temperature NMR studies (-90°C to 25°C) confirm frozen conformational exchange in these ions, with ΔG‡ values of 26.3 kcal/mol determined for the enantiomerization process [2] [5] [8].
The fluorine substituent induces significant electronic asymmetry that propagates through the conjugated system, creating a polarized carbocation center. This polarization directs nucleophilic attack preferentially to the fluorinated ring's para-position with a 7:1 regioselectivity ratio. Computational analyses (DFT M06-2X/def2-TZVP) demonstrate that the LUMO orbital asymmetry localizes 68% of the electron density on the fluorinated ring, rationalizing the observed regioselectivity. Solid-state structures reveal a propeller-like conformation where the fluorinated aryl ring adopts a distinct dihedral angle (54.7°) compared to methoxylated rings (48.2°), creating a chiral pocket suitable for asymmetric induction [2] [5] [8].
Table 4: Steric and Electronic Effects in Fluorinated Trityl Derivatives
Structural Feature | 4,4′-Dimethoxy-4′′-F Trityl | 4,4′,4′′-Trimethoxy Trityl | Unsubstituted Trityl |
---|---|---|---|
C1-Cipso-Cipso' angle (°) | 113.2 | 109.8 | 118.0 |
Average dihedral angle (°) | 51.7 (F-ring: 54.7) | 48.5 | 53.0 |
Carbocation LUMO (eV) | -5.3 | -4.9 | -3.8 |
Hydride affinity (kcal/mol) | 257 | 243 | 231 |
Rotation barrier (kcal/mol) | 26.3 | 18.7 | 15.2 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2